Estragole (systematic IUPAC name: 1-allyl-4-methoxybenzene), also known as 4-allylanisole, is a naturally occurring organic compound classified as a phenylpropanoid. [] It is a colorless to pale yellow liquid with a characteristic anise-like odor. [] Estragole is primarily found as a secondary plant metabolite in various herbs and spices, including:
Estragole plays a significant role in scientific research due to its diverse biological activities and potential applications in various fields. [, , , , , , , , , , , , ]
Estragole is primarily found in nature within essential oils derived from plants such as tarragon (Artemisia dracunculus), basil (Ocimum basilicum), fennel (Foeniculum vulgare), and anise (Pimpinella anisum) . It is classified as a monoterpene phenol and has the chemical formula with a molecular weight of approximately 148.22 g/mol. Estragole's structure consists of a methoxy group attached to a phenyl ring with a propenyl side chain .
The synthesis of estragole can be achieved through various methods:
The molecular structure of estragole features a methoxy group (-OCH₃) attached to a phenolic ring with an allyl group (-CH=CH₂) at the para position. The structural formula can be represented as follows:
Key structural characteristics include:
Estragole participates in several significant chemical reactions:
Estragole possesses distinct physical and chemical properties:
Estragole finds diverse applications across several industries:
Estragole (chemical name: 1-methoxy-4-(prop-2-en-1-yl)benzene) was first isolated in the late 19th century during studies of Artemisia dracunculus L. (tarragon), from which its common name derives ("estragon" in French). Early 20th-century research identified it as a key aromatic compound in Mediterranean herbs. Its structural similarity to anethole prompted investigations into isomer relationships and biochemical pathways in Apiaceae and Lamiaceae plants. By the 1960s, the Flavor and Extract Manufacturers Association (FEMA) granted it Generally Recognized As Safe (GRAS) status for food use (Code of Federal Regulations 21 CFR 121.1164), though subsequent research shifted focus toward its metabolic behavior [5].
Estragole (C₁₀H₁₂O, molar mass: 148.20 g/mol) comprises a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and an allyl group (-CH₂-CH=CH₂) at position 4. It is an isomer of anethole, differing in the double-bond position within the propenyl chain: estragole features an allyl group (terminal double bond), whereas anethole has a propenyl group (internal double bond). This structural distinction critically influences physicochemical properties and reactivity. Key characteristics include [1] [4]:
Table 1: Key Physicochemical Properties of Estragole
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂O |
Molar Mass | 148.20 g/mol |
Density (25°C) | 0.946 g/cm³ |
Boiling Point | 216°C |
Major Spectral Identifiers | NMR: δ 3.30 (d, 2H), 5.05–5.15 (m, 2H), 5.90–6.00 (m, 1H), 6.85 (d, 2H), 7.25 (d, 2H) |
Industrial isomerization of estragole to trans-anethole exploits their structural relationship. Ruthenium-based catalysts achieve near-quantitative conversion under mild conditions (80°C), overcoming limitations of traditional base-catalyzed methods requiring >200°C [4]:
Table 2: Catalytic Isomerization Efficiency (Estragole → trans-Anethole)
Catalyst System | Conversion (%) | Selectivity (%) | Turnover Frequency (min⁻¹) |
---|---|---|---|
[RuHCl(CO)(PPh₃)₃] (solventless, 80°C) | 100 | 95 | 20 |
[RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)]₂/P(OEt)₃ (ethanol) | 100 | 99 | 2 |
Estragole is a phenylpropene derivative biosynthesized via the shikimate pathway. It accumulates constitutively in essential oil secretory structures (e.g., glandular trichomes, resin ducts). Quantitative distribution varies significantly by species and chemotype [1] [2] [5]:
Table 3: Distribution of Estragole in Select Plant Species
Plant Species | Common Name | Estragole Content (% of Essential Oil) | Plant Family |
---|---|---|---|
Artemisia dracunculus | French Tarragon | 60–75% | Asteraceae |
Ocimum basilicum | Estragole Basil | 40–87% | Lamiaceae |
Anthriscus cerefolium | Chervil | 70–80% | Apiaceae |
Foeniculum vulgare var. dulce | Sweet Fennel | 1–5% | Apiaceae |
Pimpinella anisum | Anise | 2% | Apiaceae |
Illicium verum | Star Anise | 0.3–5.5% | Schisandraceae |
Geographical factors significantly alter yield: Mediterranean tarragon produces higher estragole concentrations than Russian variants (0.1–17%). Chemotypic variation is pronounced in basil, where "linalool chemotypes" contain only 1.3–16.5% estragole versus "estragole chemotypes" at 40–87% [1] [5]. Extraction occurs primarily via steam distillation of aerial parts, with annual global production of basil oil alone amounting to hundreds of tonnes [1].
Estragole coexists with functionally synergistic compounds in essential oils. In tarragon, it accompanies terpenoids like ocimene; in sweet basil, it occurs with linalool and eugenol derivatives. This chemical milieu defines organoleptic profiles: estragole contributes a sweet, anise-like aroma fundamental to the sensory identity of herbs like chervil (70–80% estragole) [1] [5]. Industrial applications leverage these properties in food flavorings (EU-regulated under EC 1334/2008) and perfumery, where its stability and volatility profile enhance fragrance longevity [1] [4].
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